An In-depth Technical Guide to the Structure and Application of DBCO-PEG24-NHS Ester
An In-depth Technical Guide to the Structure and Application of DBCO-PEG24-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
DBCO-PEG24-NHS ester is a heterobifunctional, PEGylated crosslinker integral to the fields of bioconjugation, diagnostics, and therapeutic development. Its modular structure is engineered for high efficiency and specificity, enabling the precise linkage of molecules for applications ranging from antibody-drug conjugates (ADCs) to advanced molecular imaging probes. This guide details the molecular architecture of DBCO-PEG24-NHS ester, presents its key physicochemical properties, and provides detailed protocols for its use in common experimental workflows.
Core Molecular Structure
The DBCO-PEG24-NHS ester molecule is comprised of three distinct functional moieties: a Dibenzocyclooctyne (DBCO) group, a 24-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This trifunctional design allows for a sequential, two-step conjugation strategy that is both highly efficient and bioorthogonal.
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Dibenzocyclooctyne (DBCO): This is the bioorthogonal reactive group. The DBCO moiety's significant ring strain enables it to react spontaneously with azide-functionalized molecules through a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This reaction is a cornerstone of "click chemistry" and is prized for its high specificity and biocompatibility, as it proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst.[1][3]
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Polyethylene Glycol (PEG) Spacer: The linker contains a hydrophilic chain of 24 ethylene glycol units. This PEG spacer serves multiple critical functions: it significantly enhances the water solubility of the molecule and its conjugates, it provides a long and flexible connection that minimizes steric hindrance between the conjugated partners, and it can help reduce the immunogenicity of the final conjugate.[4]
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N-hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that specifically targets primary amines, such as the ε-amine of lysine residues found on the surface of proteins and antibodies. The reaction occurs under neutral to slightly basic conditions (pH 7-9), forming a stable and covalent amide bond.
Quantitative Data Presentation
The physicochemical properties of DBCO-PEG24-NHS ester are summarized in the table below. These specifications are critical for accurate experimental design, including the calculation of molar ratios for conjugation reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₇₄H₁₁₉N₃O₃₀ | |
| Molecular Weight | ~1530.8 g/mol | |
| CAS Number | 2765066-38-2 | |
| Purity | >95% | |
| Appearance | Colorless to light yellow solid | |
| Solubility | Soluble in DMSO, DMF, Acetonitrile | |
| Recommended Storage | -20°C, desiccated and protected from light |
Logical and Experimental Workflow
The structure of DBCO-PEG24-NHS ester facilitates a defined, two-part experimental workflow. First, the NHS ester is used to attach the DBCO-PEG24 linker to an amine-containing biomolecule. Second, the now DBCO-functionalized biomolecule is reacted with an azide-containing molecule of interest.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the two key reactions involved in using DBCO-PEG24-NHS ester. Optimization may be required based on the specific properties of the molecules being conjugated.
Protocol 1: Labeling of Amine-Containing Proteins with DBCO-PEG24-NHS Ester
This procedure describes the covalent attachment of the DBCO linker to a protein or antibody.
A. Materials Required:
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Protein/antibody solution (1-10 mg/mL)
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Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4; HEPES; Borate buffer)
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DBCO-PEG24-NHS Ester
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
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Purification equipment (e.g., spin desalting columns, size-exclusion chromatography (SEC), or dialysis cassettes)
B. Procedure:
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Buffer Exchange: Ensure the protein solution is in an amine-free buffer. Buffers containing Tris or glycine must be avoided as they will compete for reaction with the NHS ester. If necessary, perform a buffer exchange.
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Reagent Preparation: Equilibrate the vial of DBCO-PEG24-NHS ester to room temperature before opening to prevent moisture condensation. Immediately before use, prepare a 10 mM stock solution of the reagent in anhydrous DMSO or DMF.
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Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-PEG24-NHS ester stock solution to the protein solution. The final concentration of DMSO/DMF in the reaction should be kept below 20% to avoid protein denaturation.
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
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Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.
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Purification: Remove excess, unreacted DBCO reagent and quenching buffer using a desalting column, SEC, or dialysis against the desired buffer (e.g., PBS). The resulting DBCO-labeled protein can be used immediately or stored at 4°C (short-term) or -20°C (long-term).
Protocol 2: Copper-Free Click Chemistry Conjugation
This procedure describes the reaction between the DBCO-labeled protein and an azide-functionalized molecule.
A. Materials Required:
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Purified DBCO-labeled protein (from Protocol 1)
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Azide-functionalized molecule (e.g., drug, fluorescent dye, biotin)
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Reaction Buffer (e.g., PBS, pH 7.4)
B. Procedure:
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Prepare Reactants: Dissolve the azide-containing molecule in a compatible buffer or solvent.
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Click Reaction: Add the azide-containing molecule to the solution of the purified DBCO-labeled protein. A 2- to 10-fold molar excess of the azide molecule over the protein is typically recommended to ensure efficient conjugation.
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Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reactions can be performed at 37°C for 1-2 hours to increase the reaction rate if the biomolecules are stable at that temperature.
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Purification: After incubation, the final conjugate can be purified to remove the excess azide-containing molecule. The method of purification will depend on the properties of the conjugate and may include SEC, affinity chromatography, or dialysis.
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Characterization: The final conjugate can be characterized by methods such as SDS-PAGE (to observe the shift in molecular weight), UV-Vis spectroscopy (if one of the molecules has a distinct chromophore), and mass spectrometry to confirm successful conjugation and assess purity.
References
- 1. interchim.fr [interchim.fr]
- 2. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
